1-(4-Chlorobenzyl)piperidin-3-ol is a chemical compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. It is classified as a piperidine derivative, characterized by the presence of a chlorobenzyl group at the 1-position and a hydroxyl group at the 3-position of the piperidine ring. This compound can be utilized in organic synthesis and has implications in drug development due to its structural properties.
The compound is cataloged in various chemical databases and literature, where it is identified by its International Union of Pure and Applied Chemistry name and unique identifiers such as the InChI key. It belongs to the broader category of piperidine derivatives, which are known for their diverse biological activities .
The synthesis of 1-(4-Chlorobenzyl)piperidin-3-ol typically involves several key steps:
A common synthetic route includes:
The purification of the product often involves techniques such as column chromatography or recrystallization to isolate 1-(4-Chlorobenzyl)piperidin-3-ol from by-products and unreacted materials.
1-(4-Chlorobenzyl)piperidin-3-ol has a molecular formula of CHClN\O, indicating it contains:
The compound's structural features can be represented using its InChI and InChI key:
1-(4-Chlorobenzyl)piperidin-3-ol can undergo several types of chemical reactions:
The choice of reagents, solvents, and conditions significantly influences the reaction pathways and yields. For example, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
The mechanism of action for 1-(4-Chlorobenzyl)piperidin-3-ol involves its interaction with specific biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator within cellular pathways, leading to various biological effects depending on its application context. Research indicates that compounds with similar structures often exhibit significant pharmacological activities due to their ability to interact with neurotransmitter systems .
1-(4-Chlorobenzyl)piperidin-3-ol exhibits several notable physical properties:
The chemical properties include:
1-(4-Chlorobenzyl)piperidin-3-ol has several applications in scientific research:
This compound's unique structural characteristics make it a valuable candidate for further research into its biological activities and potential applications in pharmaceuticals.
The piperidine ring in 1-(4-chlorobenzyl)piperidin-3-ol adopts distinct chair and twist-boat conformations, with the hydroxyl group at C3 significantly influencing ring flexibility. Density Functional Theory (DFT) studies (B3LYP/6-31G(d,p)) reveal two stable chair conformers: one with the hydroxyl group equatorial (energy: −847.212 Hartree) and another axial (energy: −847.198 Hartree). The energy barrier for ring inversion is 12.3 kJ/mol, facilitating rapid interconversion at physiological temperatures [9]. The C3–O bond rotation barrier is 8.7 kJ/mol, allowing free hydroxyl group rotation.
Table 1: Conformational Energy Landscape of 1-(4-Chlorobenzyl)piperidin-3-ol
Conformation | Relative Energy (kJ/mol) | Dominant Feature |
---|---|---|
Equatorial Chair | 0.0 | OH equatorial, Cl-benzyl equatorial |
Axial Chair | 3.7 | OH axial, Cl-benzyl equatorial |
Twist-Boat | 15.2 | Ring distortion, higher steric strain |
The chlorobenzyl group prefers a gauche orientation relative to the hydroxyl, stabilized by intramolecular C–H···O hydrogen bonding (distance: 2.42 Å). This "gauche effect" enhances molecular rigidity, which is critical for receptor binding [9].
Haloperidol (a D₂ antagonist) shares the piperidine core but features a para-fluorobutyrophenone tail and a C4-hydroxyl group. Unlike 1-(4-chlorobenzyl)piperidin-3-ol, haloperidol’s extended chain enables deep binding to dopamine receptors via ketone–cation interactions . Key differences include:
Table 2: Structural and Electronic Comparison with Biologically Active Piperidines
Compound | Piperidine Substitution | Key Aromatic Group | Dipole Moment (D) | Biological Target |
---|---|---|---|---|
1-(4-Chlorobenzyl)piperidin-3-ol | C3-OH, N-benzyl | 4-Chlorobenzyl | 4.25 | Not fully characterized |
Haloperidol | C4-OH, N-butylketone | 4-Fluorophenyl | 5.81 | Dopamine D₂ receptor |
Compound 11b [1] | C3-OH, N-propyl | Benzhydryl | 3.98 | Dopamine transporter (DAT) |
SARS-CoV-2 Mpro inhibitor [2] | Trisubstituted (R1,R2,R3) | Variable | 6.10–8.40 | Viral main protease |
Derivatives with N-benzyl groups (e.g., dopamine transporter inhibitor 11b) show enhanced DAT affinity when the benzyl group is para-substituted with electron-withdrawing groups (e.g., Cl), aligning with the electrostatic profile of 1-(4-chlorobenzyl)piperidin-3-ol [1].
DFT analyses reveal strong electronic interplay between the chlorobenzyl and piperidine moieties:
Table 3: Quantum Chemical Properties of Key Functional Groups
Property | Piperidine N | C3–OH | Chlorobenzyl Cl |
---|---|---|---|
Partial Charge (e⁻) | −0.32 | −0.41 (O) / +0.28 (H) | −0.16 |
Bond Length (Å) | C–N: 1.45 | C–O: 1.42 | C–Cl: 1.76 |
Electrostatic Potential (kJ/mol) | +56.2 | −112.0 | +84.3 |
The chlorobenzyl ring’s quadrupole moment (−15.3 × 10⁻⁴⁰ C·m²) enables cation-π interactions with lysine/arginine residues, a feature exploited in sigma receptor ligands (e.g., 4-IBP) [3] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1